molecular formula C8H11Cl2NO2S B6190510 3-amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride CAS No. 2694745-41-8

3-amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride

Cat. No. B6190510
CAS RN: 2694745-41-8
M. Wt: 256.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride, or 3-A-4-(2-CTP)BHCl, is a synthetic compound that is part of the thiophene family. It has been used in various research studies to explore its potential applications in the fields of medicinal chemistry and biochemistry. This compound has a unique structure that can be utilized in a variety of different ways. Its ability to form strong hydrogen bonds and to interact with other molecules makes it an attractive target for drug development.

Scientific Research Applications

3-A-4-(2-CTP)BHCl has been used in a variety of scientific research studies. It has been used to study the structure and function of proteins, as well as to investigate the effects of various drugs on cells. It has also been used to explore the mechanisms of action of various drugs, as well as to identify potential new drugs. Additionally, 3-A-4-(2-CTP)BHCl has been used in studies to investigate the potential of using it as an inhibitor of certain enzymes, as well as to study its effects on the production of various hormones.

Mechanism of Action

The mechanism of action of 3-A-4-(2-CTP)BHCl is not yet fully understood. It is believed to interact with proteins and enzymes through hydrogen bonding and electrostatic interactions. This interaction can lead to changes in the structure and function of proteins, as well as changes in the production of various hormones. Additionally, 3-A-4-(2-CTP)BHCl has been shown to inhibit certain enzymes, which may lead to changes in the metabolism of certain drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-A-4-(2-CTP)BHCl are not yet fully understood. However, it has been shown to interact with various proteins and enzymes, which can lead to changes in the structure and function of proteins, as well as changes in the production of various hormones. Additionally, 3-A-4-(2-CTP)BHCl has been shown to inhibit certain enzymes, which may lead to changes in the metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 3-A-4-(2-CTP)BHCl in laboratory experiments include its low cost, ease of synthesis, and its ability to interact with other molecules. Additionally, it has been shown to interact with various proteins and enzymes, which can lead to changes in the structure and function of proteins, as well as changes in the production of various hormones. However, there are some limitations to using this compound in laboratory experiments, such as its instability and toxicity.

Future Directions

The potential future directions for 3-A-4-(2-CTP)BHCl research include further exploration of its mechanism of action, its potential as an inhibitor of certain enzymes, and its effects on the production of various hormones. Additionally, further research could be conducted to explore its potential as a drug candidate, and to investigate its potential side effects. Finally, further research could be conducted to explore its potential applications in the fields of medicinal chemistry and biochemistry.

Synthesis Methods

The synthesis of 3-A-4-(2-CTP)BHCl starts with the reaction of 2-chlorothiophene and 3-aminobutanoic acid in the presence of hydrochloric acid. This reaction results in the formation of a Schiff base, which is then reduced to form the desired product. The reaction conditions must be carefully controlled to ensure that the desired product is obtained in high yields. Several different methods have been developed for the synthesis of 3-A-4-(2-CTP)BHCl, including the use of catalysts such as palladium, ruthenium, and zinc.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride involves the reaction of 2-chlorothiophene-3-carboxylic acid with ethyl 3-aminobutanoate, followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "2-chlorothiophene-3-carboxylic acid", "ethyl 3-aminobutanoate", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "Step 1: 2-chlorothiophene-3-carboxylic acid is reacted with ethyl 3-aminobutanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous ethyl acetate to form the intermediate ethyl 4-(2-chlorothiophen-3-yl)but-2-enoate.", "Step 2: The intermediate is then hydrolyzed with sodium hydroxide in water to form the corresponding acid, 4-(2-chlorothiophen-3-yl)but-2-enoic acid.", "Step 3: The acid is then acidified with hydrochloric acid to form the final product, 3-amino-4-(2-chlorothiophen-3-yl)butanoic acid hydrochloride." ] }

CAS RN

2694745-41-8

Molecular Formula

C8H11Cl2NO2S

Molecular Weight

256.1

Purity

95

Origin of Product

United States

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